3-Bromo-7-nitroimidazo[5,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-nitroimidazo[5,1-b]thiazole is a chemical compound characterized by its bromine and nitro groups attached to an imidazo[5,1-b]thiazole core. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-nitroimidazo[5,1-b]thiazole typically involves the nitration of 3-bromoimidazo[5,1-b]thiazole. This process requires careful control of reaction conditions, including temperature and the use of specific reagents to ensure the correct placement of the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-7-nitroimidazo[5,1-b]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Generation of various substituted imidazo[5,1-b]thiazoles.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-nitroimidazo[5,1-b]thiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Bromo-7-nitroimidazo[5,1-b]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with microbial DNA synthesis or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-7-nitroimidazo[5,1-b]thiazole
3-Iodo-7-nitroimidazo[5,1-b]thiazole
7-Nitroimidazo[5,1-b]thiazole
Uniqueness: 3-Bromo-7-nitroimidazo[5,1-b]thiazole is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro and iodo counterparts.
This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines
Eigenschaften
CAS-Nummer |
1279721-69-5 |
---|---|
Molekularformel |
C5H2BrN3O2S |
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
3-bromo-7-nitroimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H2BrN3O2S/c6-3-1-12-5-4(9(10)11)7-2-8(3)5/h1-2H |
InChI-Schlüssel |
QCZNDIQCEHBYMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=NC(=C2S1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.